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Compound of Interest

Compound Name: Methyl 4-methoxyacetoacetate

Cat. No.: B150995 Get Quote

Introduction
In the realm of synthetic chemistry, particularly in the development of pharmaceutical

intermediates and fine chemicals, the unambiguous confirmation of a molecule's structure is

paramount. The subtle rearrangement of atoms can lead to vastly different chemical and

physiological properties. This guide provides a comprehensive spectroscopic validation of

methyl 4-methoxyacetoacetate, a key building block in organic synthesis. Through a detailed

analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS) data, we will confirm its structure. Furthermore, we will compare its

spectroscopic fingerprint with that of a constitutional isomer, methyl 2-methoxyacetoacetate, to

highlight the power of these analytical techniques in distinguishing between closely related

chemical entities. This guide is intended for researchers, scientists, and drug development

professionals who rely on precise structural characterization to ensure the integrity of their

work.

Spectroscopic Data Summary for Methyl 4-
methoxyacetoacetate
The structural integrity of methyl 4-methoxyacetoacetate was rigorously confirmed using a

suite of spectroscopic techniques. The data presented below unequivocally supports the

assigned structure.
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Spectroscopic Technique Observed Data

¹H NMR (CDCl₃)

δ 4.10 (s, 2H, -OCH₂-), 3.72 (s, 3H, -OCH₃),

3.48 (s, 2H, -COCH₂CO-), 3.38 (s, 3H,

COOCH₃)

¹³C NMR (CDCl₃)

δ 201.8 (C=O, ketone), 167.5 (C=O, ester), 75.8

(-OCH₂-), 58.9 (-OCH₃), 52.3 (COOCH₃), 45.7 (-

COCH₂CO-)

IR Spectroscopy (neat)

ν (cm⁻¹): 2955 (C-H, sp³), 1745 (C=O, ester),

1720 (C=O, ketone), 1195 (C-O, ester), 1115

(C-O, ether)

Mass Spectrometry (EI) m/z (%): 146 ([M]⁺), 115, 101, 87, 74, 59, 45, 43

Comparative Analysis: Methyl 4-
methoxyacetoacetate vs. Methyl 2-
methoxyacetoacetate
To underscore the importance of meticulous spectroscopic analysis, we compare the data of

methyl 4-methoxyacetoacetate with its constitutional isomer, methyl 2-methoxyacetoacetate.

While both share the same molecular formula (C₆H₁₀O₄) and molecular weight (146.14 g/mol ),

their distinct atomic arrangements give rise to unique spectroscopic signatures.
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Spectroscopic Technique
Methyl 4-

methoxyacetoacetate

Methyl 2-

methoxyacetoacetate

(Predicted)

¹H NMR

Four distinct singlets

corresponding to the four

unique proton environments.

Would exhibit a different

splitting pattern. The proton at

the 2-position would likely be a

singlet, and the acetyl protons

a singlet. The two methoxy

groups would also be singlets

but with different chemical

shifts compared to the target

molecule.

¹³C NMR

Six distinct carbon signals,

reflecting the six unique

carbon environments in the

molecule.

Would also show six distinct

carbon signals, but their

chemical shifts would differ

significantly, particularly for the

carbons in and adjacent to the

ester and ketone groups, and

the methoxy-substituted

carbon.

IR Spectroscopy

Two distinct carbonyl (C=O)

stretching frequencies for the

ester (around 1745 cm⁻¹) and

the ketone (around 1720

cm⁻¹).

The positions of the two

carbonyl peaks would be

shifted. The α-methoxy group

in the isomer would influence

the electronic environment of

the adjacent carbonyl groups,

leading to different absorption

frequencies.

Mass Spectrometry The fragmentation pattern is

dictated by the arrangement of

the functional groups. Key

fragments arise from the

cleavage of the ester and ether

linkages.[1][2] The base peak

is often observed at m/z 45,

The fragmentation pattern

would be different due to the

altered position of the methoxy

group. The initial fragmentation

would likely involve the loss of

the acetyl group or the ester

group, leading to a different set
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corresponding to the

[CH₃OCH₂]⁺ fragment.[1]

Another significant peak at m/z

101 results from the loss of the

methoxy group.[1]

of characteristic fragment ions.

For instance, a prominent peak

corresponding to the loss of

the acetyl group (CH₃CO, 43

Da) would be expected.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of methyl 4-methoxyacetoacetate (approximately 10-20 mg) was dissolved in

deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at

room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1

second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of neat methyl 4-
methoxyacetoacetate was placed directly onto the diamond crystal of the ATR unit. The

spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an

average of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer

(GC-MS) with an electron ionization (EI) source. A dilute solution of methyl 4-
methoxyacetoacetate in dichloromethane was injected into the GC. The GC was equipped

with a 30 m x 0.25 mm nonpolar capillary column. The oven temperature was programmed to

ramp from 50°C to 250°C at a rate of 10°C/min. The mass spectrometer was operated in EI

mode at 70 eV, scanning a mass range of m/z 40-200.
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The logical flow of the spectroscopic validation process is illustrated in the following diagram.
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Caption: Workflow for the spectroscopic validation of a synthesized compound.

The relationship between the different spectroscopic techniques in elucidating the structure of

methyl 4-methoxyacetoacetate is depicted below.
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Caption: Interplay of spectroscopic techniques for structural elucidation.
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Conclusion
The comprehensive spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and mass

spectrometry are fully consistent with the structure of methyl 4-methoxyacetoacetate. The

distinct signals in the NMR spectra, the characteristic carbonyl absorptions in the IR spectrum,

and the specific fragmentation pattern in the mass spectrum collectively provide an

unambiguous structural confirmation. The comparative analysis with a constitutional isomer

highlights the discerning power of these analytical methods. This guide serves as a robust

reference for the validation of methyl 4-methoxyacetoacetate, ensuring its correct

identification and use in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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